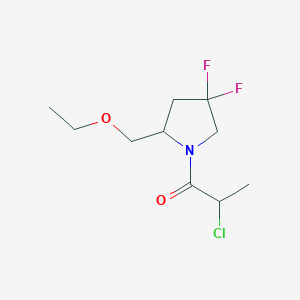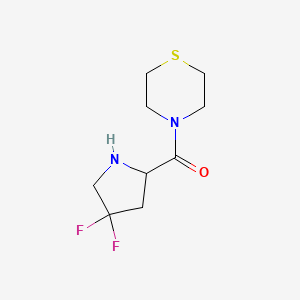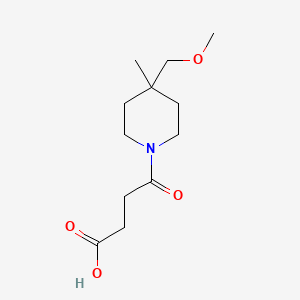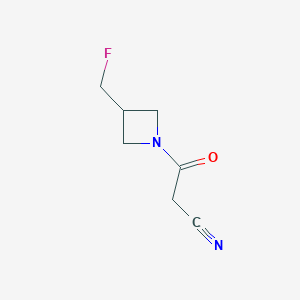
2-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one
Übersicht
Beschreibung
A compound’s description would typically include its IUPAC name, molecular formula, and structural formula. It might also include information about the compound’s class (for example, whether it’s an alkane, alkene, alkyne, alcohol, aldehyde, ketone, carboxylic acid, ester, amine, amide, halide, etc.) .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It might include the starting materials, the type of reaction (such as addition, substitution, elimination, or rearrangement), the conditions under which the reaction is carried out (such as temperature, pressure, and solvent), and the yield of the product .Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure. It might include information about the compound’s functional groups, the hybridization of its atoms, its stereochemistry (if applicable), and its aromaticity .Chemical Reactions Analysis
This would involve a detailed examination of the reactions that the compound undergoes. It might include the type of reaction (such as addition, substitution, elimination, or rearrangement), the conditions under which the reaction occurs, the mechanism of the reaction, and the products of the reaction .Physical And Chemical Properties Analysis
This would involve a detailed examination of the compound’s physical and chemical properties. It might include the compound’s melting point, boiling point, solubility, density, refractive index, optical rotation, and spectral data (such as IR, NMR, and UV/Vis spectra) .Wissenschaftliche Forschungsanwendungen
Bifunctionalization in Organic Chemistry
Tverdokhleb et al. (2013) explored the condensation of halides similar to 2-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one, resulting in the creation of ethyl 2-[2-(dicyanomethylidene)pyridin-1(2H)-yl]-3-arylacrylates. This study highlights the potential of such compounds in bifunctionalization, a key process in organic synthesis (Tverdokhleb et al., 2013).
Modification for Tuberculostatic Activity
Shchegol'kov et al. (2013) reported the alkylation of a related compound, leading to the formation of a product with moderate tuberculostatic activity. This indicates the potential application of 2-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one in medicinal chemistry, especially in the development of treatments for tuberculosis (Shchegol'kov et al., 2013).
Catalyst Development in Chemical Reactions
Zulu et al. (2020) demonstrated the use of related ligands in the development of palladium(II) complexes, which act as catalysts for methoxycarbonylation of olefins. This study underscores the significance of such compounds in catalysis, a crucial aspect of chemical manufacturing (Zulu et al., 2020).
Environmental Applications in Alcohol Oxidation
Li and Zhang (2009) focused on an environmentally benign alcohol oxidation system using a recyclable hypervalent iodine(III) reagent, where compounds similar to 2-Chloro-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one played a role. This research is indicative of its potential use in green chemistry and sustainable practices (Li & Zhang, 2009).
Wirkmechanismus
If the compound is biologically active, this would involve a detailed examination of how the compound interacts with biological systems. It might include the compound’s targets (such as enzymes, receptors, or DNA), its mode of action (such as inhibition, activation, or binding), and its effects (such as therapeutic effects or toxic effects) .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-1-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClF2NO2/c1-3-16-5-8-4-10(12,13)6-14(8)9(15)7(2)11/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKKZUDIUMOYLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CC(CN1C(=O)C(C)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-cyclohexyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478342.png)

![4-(Fluoromethyl)-2-azaspiro[4.4]nonane](/img/structure/B1478346.png)
![4-(Fluoromethyl)-2-azaspiro[4.5]decane](/img/structure/B1478347.png)